Nitroflurbiprofen

Übersicht

Beschreibung

Nitroflurbiprofen is a compound known for its unique properties as a cyclooxygenase inhibitor with nitric oxide-donating capabilities. It is primarily studied for its potential therapeutic applications in various medical conditions, particularly those involving inflammation and vascular tone modulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Nitroflurbiprofen beinhaltet die Veresterung von Flurbiprofen mit einer Nitrooxybutylgruppe. Dieser Prozess erfordert typischerweise die Verwendung von Reagenzien wie Dicyclohexylcarbodiimid und Dimethylaminopyridin in einem organischen Lösungsmittel wie Dichlormethan. Die Reaktion wird unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nitroflurbiprofen unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Nitrooxybutylgruppe kann oxidiert werden, um verschiedene oxidative Produkte zu bilden.

Reduktion: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.

Substitution: Die Esterbindung kann hydrolysiert werden, um Flurbiprofen und den entsprechenden Alkohol zu ergeben

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid in sauren oder basischen Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion unter Verwendung von Zinn(II)-chlorid.

Substitution: Saure oder basische Hydrolyse unter Verwendung von Salzsäure oder Natriumhydroxid

Hauptprodukte:

Oxidation: Verschiedene oxidative Derivate der Nitrooxybutylgruppe.

Reduktion: Amin-Derivate von Flurbiprofen.

Substitution: Flurbiprofen und der entsprechende Alkohol

Wissenschaftliche Forschungsanwendungen

Pain Management

Nitroflurbiprofen has been studied for its effectiveness in managing pain associated with various conditions. Research indicates that it can effectively reduce inflammation and pain while having a lower risk of gastrointestinal side effects compared to conventional NSAIDs. In a study involving healthy volunteers, this compound demonstrated significant inhibition of COX-1 activity and increased levels of gastric NO, which may protect against gastric mucosal damage .

Chronic Inflammation

The compound has shown promise in treating chronic inflammatory conditions. In animal models, this compound was effective in reducing inflammation and protecting against tissue damage caused by chronic inflammatory processes . Its dual action as an anti-inflammatory and NO donor suggests potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Renal Protection

This compound has been investigated for its renal protective effects. A study indicated that chronic treatment with this compound improved renal function in models of renal injury . The NO-releasing properties may play a crucial role in protecting renal tissues from ischemic damage.

Gastroprotective Effects

A crossover study highlighted that subjects receiving this compound exhibited significantly higher levels of gastric NO compared to those treated with flurbiprofen alone. This increase in gastric NO is associated with enhanced mucosal protection, suggesting that this compound could be beneficial for patients at risk of NSAID-induced gastric damage .

Impact on Nitric Oxide Synthase

In vitro studies have shown that this compound inhibits the induction of nitric oxide synthase in neutrophils stimulated by lipopolysaccharide, an effect not observed with flurbiprofen . This suggests that this compound may modulate inflammatory responses more effectively than its parent compound.

Treatment of Portal Hypertension

Research indicates that this compound may improve portal hypertension without significant adverse effects. In an experimental model, it was found to ameliorate the condition by enhancing nitric oxide availability, thus improving blood flow dynamics .

Summary Table of Applications

Wirkmechanismus

Nitroflurbiprofen exerts its effects through a dual mechanism:

Cyclooxygenase Inhibition: It inhibits the cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Nitric Oxide Donation: The nitrooxybutyl group releases nitric oxide, which has various physiological effects, including vasodilation and modulation of vascular tone

Molecular Targets and Pathways:

Cyclooxygenase Enzymes: Inhibition of these enzymes reduces inflammation and pain.

Nitric Oxide Pathways: Nitric oxide activates soluble guanylyl cyclase, leading to increased levels of cyclic guanosine monophosphate and subsequent vasodilation

Vergleich Mit ähnlichen Verbindungen

Nitroflurbiprofen ist einzigartig durch seine doppelte Wirkung als Cyclooxygenase-Inhibitor und Stickstoffmonoxid-Donor. Zu ähnlichen Verbindungen gehören:

Nitroaspirin: Aspirin-Derivat mit Stickstoffmonoxid-freisetzenden Eigenschaften.

Nitronaproxen: Naproxen-Derivat mit Stickstoffmonoxid-freisetzenden Eigenschaften.

Nitrodiclofenac: Diclofenac-Derivat mit Stickstoffmonoxid-freisetzenden Eigenschaften.

Einzigartigkeit: this compound zeichnet sich durch seine spezifische Kombination aus entzündungshemmenden und Stickstoffmonoxid-freisetzenden Eigenschaften aus, die therapeutische Vorteile bieten und gleichzeitig die gastrointestinale Toxizität im Vergleich zu traditionellen nicht-steroidalen Antirheumatika reduzieren .

Biologische Aktivität

Nitroflurbiprofen is a novel non-steroidal anti-inflammatory drug (NSAID) that possesses unique biological activities due to its nitric oxide (NO) releasing properties. This article delves into the compound's biological activity, focusing on its anti-inflammatory effects, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions primarily as an inhibitor of cyclooxygenase (COX) enzymes, similar to other NSAIDs. However, its ability to release NO distinguishes it from traditional NSAIDs, enhancing its therapeutic potential. The compound has been shown to:

- Inhibit Proinflammatory Mediators : this compound significantly reduces the levels of proinflammatory cytokines such as TNF-α and IL-1β in animal models subjected to lipopolysaccharide (LPS)-induced inflammation .

- Downregulate Nitric Oxide Synthase : It inhibits the expression of inducible nitric oxide synthase (iNOS) in neutrophils, thereby decreasing NO production during inflammatory responses .

- Modulate Hydrogen Sulfide Production : The compound also downregulates the biosynthesis of hydrogen sulfide (H2S), which is implicated in various inflammatory processes .

In Vivo Studies

- Inflammatory Models : In LPS-pretreated rats, this compound administration resulted in a dose-dependent inhibition of plasma TNF-α and IL-1β levels, alongside reduced myeloperoxidase (MPO) activity—a marker for neutrophil infiltration .

- Renal Effects : A study examining the renal effects of this compound demonstrated its ability to ameliorate renal function in models of nephrectomy by modulating renal blood flow and reducing inflammatory markers .

- Gastric NO Levels : Clinical trials indicated that this compound ingestion led to significantly higher gastric NO levels compared to flurbiprofen, suggesting enhanced gastrointestinal protection due to its NO-releasing properties .

Case Studies

- A controlled clinical trial involving healthy volunteers assessed the metabolic fate and pharmacokinetics of this compound, revealing that it effectively inhibits COX-1 activity while maintaining COX-2 inhibition for extended periods . This selective inhibition is crucial for minimizing gastrointestinal side effects commonly associated with traditional NSAIDs.

Data Summary

The following table summarizes key findings from various studies on this compound:

Eigenschaften

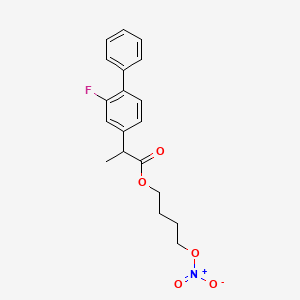

IUPAC Name |

4-nitrooxybutyl 2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO5/c1-14(19(22)25-11-5-6-12-26-21(23)24)16-9-10-17(18(20)13-16)15-7-3-2-4-8-15/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWSRGHNJVLJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936005 | |

| Record name | 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158836-71-6 | |

| Record name | Nitroflurbiprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158836-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158836716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HCT-1026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ERI3E76F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.